Acridophosphine,10-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridophosphine,10-phenyl- is a compound that belongs to the class of tertiary phosphines These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups Acridophosphine,10-phenyl- is notable for its unique structure, which includes an acridine moiety bonded to a phenyl group through a phosphorus atom
Preparation Methods
The synthesis of Acridophosphine,10-phenyl- typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines. For instance, the reaction of phenylmagnesium bromide with chlorophosphine can yield Acridophosphine,10-phenyl- under controlled conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Acridophosphine,10-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Acridophosphine,10-phenyl- can participate in substitution reactions where the phosphorus atom is replaced by other groups. This is typically achieved using halogenating agents like bromine or chlorine.
Complexation: The compound can form complexes with transition metals, which are useful in catalysis.
Scientific Research Applications
Acridophosphine,10-phenyl- has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Acridophosphine,10-phenyl- involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The phosphorus atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates, thereby promoting bond formation and cleavage .
Comparison with Similar Compounds
Acridophosphine,10-phenyl- can be compared with other tertiary phosphines such as:
Triphenylphosphine: Unlike Acridophosphine,10-phenyl-, triphenylphosphine lacks the acridine moiety, which imparts unique electronic properties to the latter.
Tris(2-methoxyphenyl)phosphine: This compound has methoxy groups that influence its reactivity and solubility differently compared to Acridophosphine,10-phenyl-.
Diallylphenylphosphine: The presence of allyl groups in this compound makes it more reactive in certain types of chemical reactions.
Acridophosphine,10-phenyl- stands out due to its unique structure, which combines the properties of both acridine and phenyl groups, making it a versatile compound in various applications.
Properties
CAS No. |
20995-81-7 |
---|---|
Molecular Formula |
C19H13P |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
10-phenylacridophosphine |
InChI |
InChI=1S/C19H13P/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H |
InChI Key |
JCOCJFGKIFRHKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=PC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.